molecular formula C24H16INO3 B4889958 Phenacyl 6-iodo-2-phenylquinoline-4-carboxylate

Phenacyl 6-iodo-2-phenylquinoline-4-carboxylate

Cat. No.: B4889958
M. Wt: 493.3 g/mol
InChI Key: CKIMPWLNRMYWHX-UHFFFAOYSA-N
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Description

Phenacyl 6-iodo-2-phenylquinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenacyl 6-iodo-2-phenylquinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to ensure cost-effectiveness and high yield.

Mechanism of Action

The mechanism of action of phenacyl 6-iodo-2-phenylquinoline-4-carboxylate is primarily related to its interaction with specific molecular targets:

Comparison with Similar Compounds

Phenacyl 6-iodo-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives:

This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenacyl 6-iodo-2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16INO3/c25-18-11-12-21-19(13-18)20(14-22(26-21)16-7-3-1-4-8-16)24(28)29-15-23(27)17-9-5-2-6-10-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIMPWLNRMYWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=C2)C(=O)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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